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Compound of Interest

Compound Name: 4-Chloro-3-formylpyrazole

Cat. No.: B122133

This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-3-
formylpyrazole (C4sHsCIN20), a heterocyclic compound of interest in medicinal chemistry and
drug development. The guide is intended for researchers, scientists, and professionals in the
field, offering a consolidated resource for the characterization of this molecule. While a
complete experimental dataset for this specific compound is not readily available in published
literature, this document compiles and extrapolates data from closely related analogs and
provides standardized experimental protocols for its characterization.

Molecular Structure and Properties

4-Chloro-3-formylpyrazole is a pyrazole ring substituted with a chlorine atom at the 4-position
and a formyl (aldehyde) group at the 3-position.

Molecular Formula: CaHsCIN20
Monoisotopic Mass: 129.9934 Da[1]

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 4-Chloro-3-
formylpyrazole and its closely related derivatives. This data is crucial for confirming the
identity and purity of the compound after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Data for 4-Chloro-3-formylpyrazole

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
) Aldehyde proton (-
~9.9-10.1 Singlet 1H
CHO)
~7.5-8.0 Singlet 1H Pyrazole C5-H
Broad Singlet 1H Pyrazole N-H

Note: The chemical shifts are predictions based on data from similar structures. For a related
compound, 1-(3-aryl/alkyl-4-formyl pyrazole-1 carbonyl)-4-chlorobenzenes, the aldehyde proton
appears at 9.9 ppm (singlet) and the pyrazole C-H proton at 7.2 ppm.[2] For the parent 4-
chloropyrazole, the pyrazole protons appear at 7.5 ppm (singlet).[3]

Table 2: Predicted 3C NMR Data for 4-Chloro-3-formylpyrazole

Chemical Shift (6) ppm Assignment

~185 - 195 Aldehyde Carbonyl (C=0)
~140 - 150 Pyrazole C3

~125-135 Pyrazole C5

~110-120 Pyrazole C4

Note: These are estimated chemical shifts based on typical values for substituted pyrazoles
and aldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Table 3: Expected IR Absorption Bands for 4-Chloro-3-formylpyrazole

Wavenumber

(cm—9) Intensity Functional Group Vibration Mode
~3400 - 3200 Broad N-H Stretching
~2850, ~2750 Medium C-H (aldehyde) Stretching
~1700 - 1680 Strong C=0 (aldehyde) Stretching
~1600 - 1550 Medium C=N, C=C Stretching
~1100 - 1000 Medium C-Cl Stretching

Note: Data from a related structure shows a strong aldehyde C=0 stretch at 1691 cm~! and an
aldehyde C-H stretch at 2836 cm~1.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 4-Chloro-3-formylpyrazole

Parameter Value

Molecular Formula C4HsCIN20

Molecular Weight 130.53 g/mol

Monoisotopic Mass 129.9934 Dal1]

Expected [M]+ Peak m/z = 130

Expected [M+2]+ Peak m/z = 132 (due to 3’Cl isotope)

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern with
a ratio of approximately 3:1.
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-3-formylpyrazole in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[4]

IH NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to approximately 0-200 ppm.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shift scale using the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.
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o Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the range of 4000-400 cm™1.
o Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

o For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF)
analyzer to obtain an accurate mass measurement.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. Compare the observed isotopic pattern with the theoretical
pattern for a chlorine-containing compound.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 4-Chloro-3-formylpyrazole.

Synthesis & Purification

Synthesis of 4-Chloro-3-formylpyrazole

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(1H1 13C)

Spectroscopic Analysis

IR Spectroscopy

Purified Compound

Mass Spectrometry

Data Int¢

Purity Assessment

»rpretation

Y

Y

—>

Structure Elucidation

Final Confirmatid

Confirmed Structure of 4-Chloro-3-formylpyrazole

Click to download full resolution via product page

General workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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